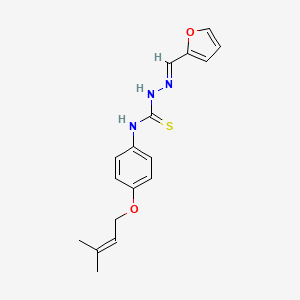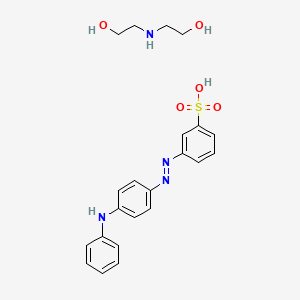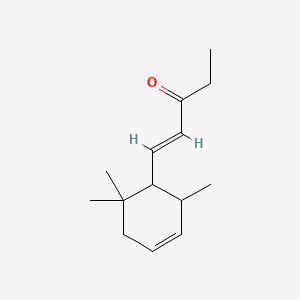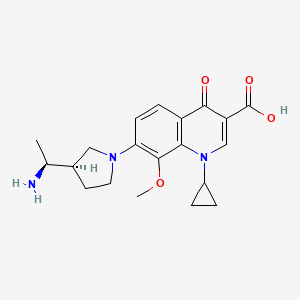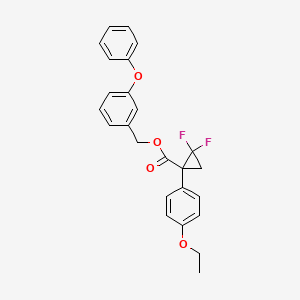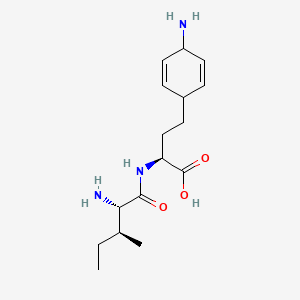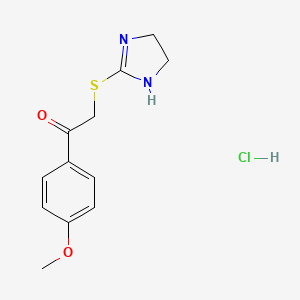
Chimyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chimyl stearate, also known as 3-(hexadecyloxy)-2-hydroxypropyl stearate, is an ester derived from the reaction of cetyl glyceryl ether with stearic acid. It is commonly used in cosmetic products due to its skin conditioning and emollient properties. This compound helps to soften and smoothen the skin, making it a valuable ingredient in skincare formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chimyl stearate can be synthesized through the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liquids. This method involves solvent-free reactions catalyzed by these salts and ionic liquids . Another approach includes a series of one-pot reactions, which simplifies the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of cetyl glyceryl ether with stearic acid. This process can be carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chimyl stearate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chimyl stearate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and other personal care products.
Mechanism of Action
Chimyl stearate exerts its effects through several mechanisms. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture and improve skin texture. Additionally, it may interact with lipid bilayers in cell membranes, enhancing their stability and function .
Comparison with Similar Compounds
Chimyl stearate can be compared with other similar compounds such as batyl stearate and selachyl stearate. While all these compounds share similar emollient properties, this compound is unique in its specific molecular structure, which may confer distinct advantages in certain applications .
List of Similar Compounds
- Batyl stearate
- Selachyl stearate
This compound stands out due to its specific combination of cetyl glyceryl ether and stearic acid, making it a valuable ingredient in various formulations .
Properties
CAS No. |
109210-83-5 |
|---|---|
Molecular Formula |
C37H74O4 |
Molecular Weight |
583.0 g/mol |
IUPAC Name |
(3-hexadecoxy-2-hydroxypropyl) octadecanoate |
InChI |
InChI=1S/C37H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36,38H,3-35H2,1-2H3 |
InChI Key |
TURJEXLVQHKEBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



